molecular formula C14H13NO3 B11810645 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylicacid

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylicacid

Katalognummer: B11810645
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: PYPISWCTIJAMFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid is a cyclobutanecarboxylic acid derivative featuring a 5-phenylisoxazole substituent. Isoxazole rings are known for their metabolic stability and ability to engage in hydrogen bonding, making them valuable in drug design .

Eigenschaften

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

1-(5-phenyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H13NO3/c16-13(17)14(7-4-8-14)12-9-11(18-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)

InChI-Schlüssel

PYPISWCTIJAMFT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=NOC(=C2)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 1-(5-Phenylisoxazol-3-yl)cyclobutancarbonsäure beinhaltet typischerweise die Bildung des Isoxazolrings durch eine 1,3-dipolare Cycloadditionsreaktion. Diese Reaktion kann durch verschiedene Metallkatalysatoren wie Kupfer (I) oder Ruthenium (II) katalysiert werden, obwohl auch metallfreie Syntheserouten untersucht werden, um Kosten, Toxizität und Abfall zu reduzieren . Der Cyclobutanring kann durch Cycloadditionsreaktionen oder andere organische Umlagerungen unter Verwendung von Cyclobutenderivaten eingeführt werden.

Analyse Chemischer Reaktionen

1-(5-Phenylisoxazol-3-yl)cyclobutancarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique cyclobutane ring structure fused with an isoxazole moiety, which contributes to its biological activity. The molecular formula is C14_{14}H13_{13}N3_{3}O2_{2}, and it has a CAS number of 1352529-59-9. Understanding its chemical properties is essential for exploring its applications.

Pharmaceutical Applications

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Inhibition of Kinases

Recent studies indicate that compounds with similar structures can act as inhibitors for specific kinases relevant in cancer treatment. For instance, kinase inhibitors targeting RET (REarranged during Transfection) have shown promise in treating thyroid and lung cancers . The structural similarity of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid to known kinase inhibitors suggests it may also possess inhibitory activity against certain kinases, warranting further investigation.

KDM5 Inhibitory Activity

Another area of interest is the inhibition of KDM5, a histone demethylase involved in epigenetic regulation. Compounds that inhibit KDM5 have been linked to potential treatments for various cancers and neurodegenerative diseases . Given the structural characteristics of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid, it could serve as a lead compound for developing KDM5 inhibitors.

Several studies have focused on the biological activity of compounds related to 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid. These include:

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, derivatives of isoxazole have shown efficacy comparable to standard antibiotics . This suggests that 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid may also possess antimicrobial properties worth exploring.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis can provide insights into how modifications to the structure affect biological activity. For instance, variations in substituents on the isoxazole ring or the cyclobutane moiety may enhance potency against specific targets or improve pharmacokinetic properties.

CompoundBiological TargetActivityReference
Compound ARET KinaseIC50_{50} = 44 nM
Compound BKDM5Inhibitory Activity
Compound CAntimicrobialEffective against S. aureus

Future Directions and Research Opportunities

The potential applications of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid extend beyond current findings. Future research could focus on:

  • Synthesis of Derivatives : Exploring various derivatives to enhance biological activity.
  • In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety.
  • Mechanistic Studies : Investigating the mechanisms of action at the molecular level to identify specific interactions with biological targets.

Wirkmechanismus

The mechanism of action of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid is primarily attributed to its isoxazole ring. This ring can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The specific pathways involved depend on the biological activity being studied. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation, modulate neurotransmitter receptors, and interfere with viral replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to three key analogs from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Applications/Reactivity Reference
1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid Cyclobutane 5-Phenylisoxazole Carboxylic acid, heterocycle Enzyme inhibition (inferred)
1-Benzylcyclobutane-1-carboxylic acid Cyclobutane Benzyl Carboxylic acid, aromatic Research and development
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidone (5-membered) Methyl, ketone Carboxylic acid, lactam Undisclosed (SDS focus)
Cyclobutanecarboxylic acid esters (e.g., cyclopropylmethyl ester) Cyclobutane Ester groups (e.g., cyclopropylmethyl) Ester Radical reaction intermediates
Key Observations:
  • Cyclobutane vs.
  • Substituent Effects : The phenylisoxazole group (target compound) offers π-π stacking and hydrogen-bonding capabilities absent in the benzyl () or ester () analogs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables salt formation and hydrogen bonding, critical for biological activity, whereas esters () are more lipophilic and suited for radical reactions .

Reactivity and Stability

  • Radical Stability : Cyclobutanecarboxylic acid esters () undergo rearrangements under radical conditions to form cyclopropylmethyl and 3-butenyl esters. The phenylisoxazole substituent in the target compound may stabilize the cyclobutane ring against such rearrangements due to electronic effects .
  • Enzymatic Interactions : The phenylisoxazole moiety (as seen in ’s dihydroisoxazole inhibitors) likely enhances target binding specificity compared to benzyl or methyl groups .

Biologische Aktivität

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₁O₃
  • IUPAC Name : 1-(5-phenylisoxazol-3-yl)cyclobutanecarboxylic acid
  • CAS Number : 1352529-59-9

1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid exhibits biological activity primarily through the inhibition of specific enzymes involved in epigenetic regulation. It has been identified as a KDM5 (Lysine Demethylase 5) inhibitor, which plays a crucial role in histone demethylation. This inhibition can lead to altered gene expression profiles, impacting various cellular processes including:

  • Cell Proliferation : Inhibition of KDM5 can result in reduced proliferation of cancer cells.
  • Apoptosis : The compound may enhance apoptotic pathways in malignant cells.

Anticancer Activity

Research has demonstrated that compounds with KDM5 inhibitory activity can be effective against various cancer types. The ability to modulate histone methylation states suggests potential applications in:

  • Breast Cancer : Studies indicate that KDM5 inhibitors can suppress tumor growth in breast cancer models.
  • Leukemia : In vitro studies show that these compounds induce apoptosis in leukemia cell lines.

Neuroprotective Effects

There is emerging evidence suggesting that 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid may also exhibit neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. The modulation of epigenetic factors involved in neurodegeneration could provide new therapeutic avenues.

Research Findings and Case Studies

StudyFindings
Demonstrated KDM5 inhibition leading to reduced cell viability in breast cancer cell lines.Supports anticancer potential.
Induced apoptosis in leukemia cells through altered histone methylation.Suggests efficacy in hematological malignancies.
Preliminary data indicating neuroprotective effects in animal models of Alzheimer's disease.Promising for neurodegenerative disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.